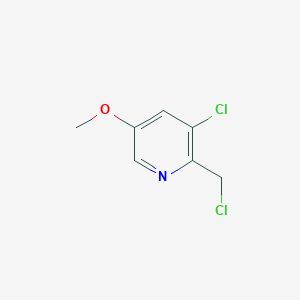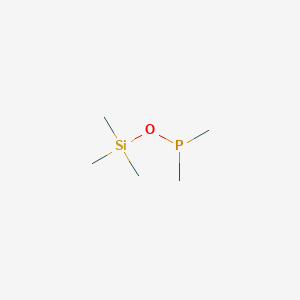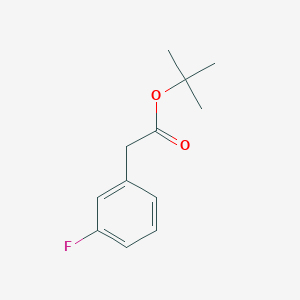![molecular formula C8H6FN3O B13671737 7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B13671737.png)
7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of fluorine and methyl groups in its structure enhances its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo intramolecular cyclization to form the desired pyridopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or other substituents.
Substitution: Halogenation, nitration, and other substitution reactions can be performed on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can introduce chlorine or bromine atoms into the pyridine ring, while oxidation can yield hydroxylated derivatives.
科学研究应用
7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
作用机制
The mechanism of action of 7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of kinases, it inhibits their activity, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
相似化合物的比较
Similar Compounds
2-Amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds also act as kinase inhibitors and have been studied for their potential therapeutic applications.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential anticancer properties.
Pyrrolo[2,3-d]pyrimidine derivatives: Investigated for their ability to inhibit fibroblast growth factor receptors (FGFRs) and other kinases.
Uniqueness
7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. Additionally, its specific structure allows for selective inhibition of certain kinases, making it a valuable compound for targeted cancer therapy.
属性
分子式 |
C8H6FN3O |
|---|---|
分子量 |
179.15 g/mol |
IUPAC 名称 |
7-fluoro-2-methyl-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H6FN3O/c1-4-11-6-2-7(9)10-3-5(6)8(13)12-4/h2-3H,1H3,(H,11,12,13) |
InChI 键 |
DSVLXUXGEHKOBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC(=NC=C2C(=O)N1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


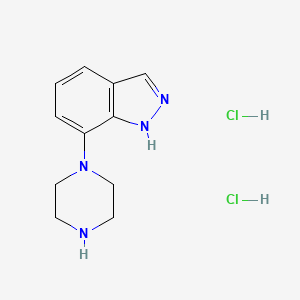
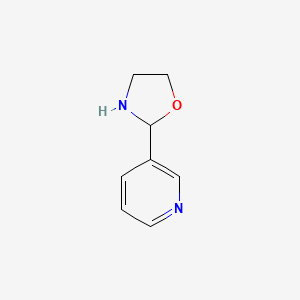
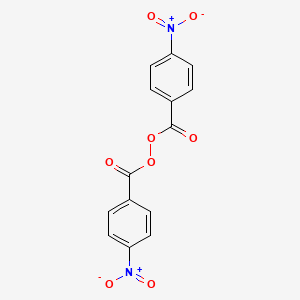
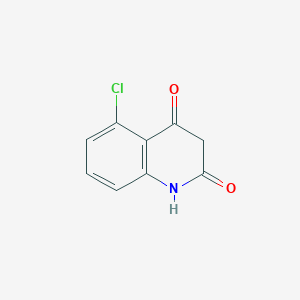
![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)
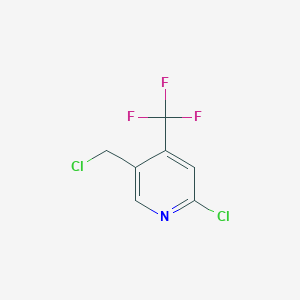
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
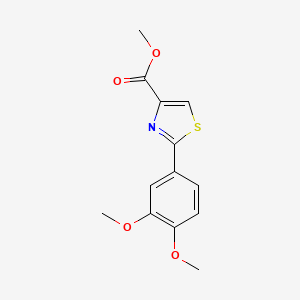
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)
